(5E)-5-(1-ethylquinolin-2(1H)-ylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
The compound “(5E)-5-(1-ethylquinolin-2(1H)-ylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one” is a heterocyclic organic molecule. Compounds of this nature often exhibit interesting chemical and biological properties, making them subjects of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such compounds typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidinone Ring: This could be achieved by reacting a thioamide with a haloketone under basic conditions.
Quinoline Derivative Addition: The quinoline moiety might be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Final Cyclization: The final step could involve cyclization to form the thiazolidinone ring system.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the quinoline ring.
Reduction: Reduction reactions might target the quinoline ring or the thiazolidinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often studied for their unique electronic properties and potential as ligands in coordination chemistry.
Biology
Biologically, these compounds might exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.
Industry
Industrially, these compounds might be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives.
Quinoline Derivatives: Compounds containing the quinoline moiety.
Thioamides: Compounds with similar sulfur-containing functional groups.
Uniqueness
The uniqueness of “(5E)-5-(1-ethylquinolin-2(1H)-ylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one” lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(5E)-5-(1-ethylquinolin-2-ylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS2/c1-3-22-17-7-5-4-6-15(17)10-13-18(22)19-20(24)23(21(25)26-19)16-11-8-14(2)9-12-16/h4-13H,3H2,1-2H3/b19-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXBOCAVOSZAII-VHEBQXMUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C)C=CC4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)C)/C=CC4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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